1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound featuring multiple functional groups, including furan, thiazolidine, pyridopyrimidine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves multiple steps:
Formation of the thiazolidine ring: This can be achieved by reacting furan-2-ylmethylamine with carbon disulfide and an appropriate aldehyde under basic conditions.
Construction of the pyridopyrimidine core: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a diketone.
Coupling of the thiazolidine and pyridopyrimidine units: This step typically involves a condensation reaction under acidic or basic conditions.
Introduction of the piperidine carboxamide group: This can be done through an amide coupling reaction using a piperidine derivative and a carboxylic acid or its activated ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The thiazolidine ring can be reduced to a thiazolidine-2-thione.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its complex structure.
Medicine: As a candidate for drug development, particularly for diseases involving oxidative stress or inflammation.
Industry: As a precursor for the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to interact with multiple molecular targets due to its diverse functional groups. Potential targets include:
Enzymes: Inhibition of enzymes involved in oxidative stress pathways.
Receptors: Binding to receptors involved in inflammatory responses.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide: A similar compound lacking the 9-methyl group.
1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate: An ester derivative.
Uniqueness
The presence of the 9-methyl group and the piperidine carboxamide moiety in 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C24H23N5O4S2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H23N5O4S2/c1-14-4-2-8-28-20(14)26-21(27-9-6-15(7-10-27)19(25)30)17(22(28)31)12-18-23(32)29(24(34)35-18)13-16-5-3-11-33-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3,(H2,25,30)/b18-12- |
InChI Key |
FDFQXEVCLGWPCU-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCC(CC5)C(=O)N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
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